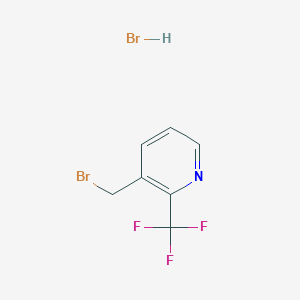

3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide

Description

Properties

Molecular Formula |

C7H6Br2F3N |

|---|---|

Molecular Weight |

320.93 g/mol |

IUPAC Name |

3-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |

InChI |

InChI=1S/C7H5BrF3N.BrH/c8-4-5-2-1-3-12-6(5)7(9,10)11;/h1-3H,4H2;1H |

InChI Key |

SSGRUOAAZVTEKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CBr.Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide involves the bromination of the corresponding 3-methyl-2-(trifluoromethyl)pyridine precursor. The bromination targets the methyl group at the 3-position, converting it into a bromomethyl substituent. This transformation is typically carried out in the presence of bromine or brominating agents under controlled conditions to avoid over-bromination or side reactions.

Specific Synthetic Route

- Starting Material: 3-methyl-2-(trifluoromethyl)pyridine

- Reagents: Bromine (Br2), hydrobromic acid (HBr) to form hydrobromide salt

- Catalysts: Often Lewis acids or radical initiators may be used to facilitate bromination

- Solvent: Commonly inert solvents such as chloroform or carbon tetrachloride

- Conditions: Low temperatures (0 to -10 °C) to control reaction rate and selectivity

- The 3-methyl-2-(trifluoromethyl)pyridine is dissolved in an inert solvent.

- Hydrobromic acid is added to form the hydrobromide salt of the pyridine.

- The reaction mixture is cooled to approximately -10 to 0 °C.

- Bromine is added dropwise under stirring to brominate the methyl group, forming the bromomethyl substituent.

- The reaction is monitored until completion, often within 30-60 minutes.

- The product, 3-(bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide, is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Considerations

- Continuous Flow Reactors: To enhance yield and reproducibility, continuous flow bromination reactors are employed, allowing precise control of temperature, reagent addition, and reaction time.

- Purification: Industrial scale purification involves recrystallization from suitable solvents or chromatographic techniques to achieve high purity.

- Yield: Optimized processes report yields exceeding 90%, with high selectivity for mono-bromination at the methyl group.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Chloroform, Carbon Tetrachloride | Inert, non-polar solvents preferred |

| Temperature | -10 °C to 0 °C | Low temperature controls reaction rate and selectivity |

| Brominating Agent | Bromine (Br2) | Added dropwise to control exotherm and over-bromination |

| Catalyst/Initiator | Sometimes Lewis acids or radical initiators (e.g., AIBN) | Enhances reaction rate if radical bromination pathway used |

| Reaction Time | 30-60 minutes | Monitored by TLC or HPLC |

| Work-up | Filtration, extraction, recrystallization | To isolate hydrobromide salt with high purity |

Related Compounds and Comparative Analysis

| Compound | Bromination Method | Key Differences |

|---|---|---|

| 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide | Bromination of 3-methyl-5-chloro-2-(trifluoromethyl)pyridine | Additional chloro substituent affects reactivity and purification |

| 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | Bromination using N-bromosuccinimide (NBS) with radical initiator | Use of NBS instead of Br2; radical bromination pathway |

| 4-(Bromomethyl)-3-(trifluoromethyl)pyridine | Similar bromination with NBS and AIBN | Different substitution pattern on pyridine ring |

Research Findings and Data

Yield and Purity

- Yields for the bromination step typically range from 85% to 95% under optimized conditions.

- Purity of the hydrobromide salt is generally above 98% after recrystallization.

Reaction Monitoring

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor conversion and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and the presence of the bromomethyl group.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 3-methyl-2-(trifluoromethyl)pyridine + HBr | Formation of hydrobromide salt | Salt formation for better handling |

| 2 | Bromine, low temperature (-10 to 0 °C) | Bromination of methyl group | Introduction of bromomethyl group |

| 3 | Work-up: filtration, extraction, recrystallization | Isolation and purification | Pure 3-(bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide |

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 2-(trifluoromethyl)pyridine.

Scientific Research Applications

Scientific Research Applications

3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide is a compound utilized as a building block in the synthesis of organic molecules. Its applications span across various scientific disciplines:

- Chemistry It is used in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals.

- Biology It can modify biomolecules, enabling the study of biological pathways and interactions.

- Medicine It serves as an intermediate in synthesizing drugs, especially those targeting the central nervous system.

- Industry It is used to produce specialty chemicals and materials with specific properties.

3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide finds utility in various fields: synthesis of complex organic molecules, development of bioactive molecules, synthesis of potential therapeutic agents, and production of agrochemicals and specialty chemicals. Compounds containing similar structural motifs have been studied for potential pharmacological properties. Pyridine derivatives are often explored for their roles as antimicrobial agents, anti-inflammatory substances, and inhibitors in various biochemical pathways.

Chemical Reactions Analysis

3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine hydrobromide undergoes different types of chemical reactions:

- Nucleophilic Substitution The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines. Reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces substituted amines.

- Oxidation and Reduction The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions. Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Brominated Pyridines

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., 4-(Bromomethyl)pyridine hydrobromide), enhancing membrane permeability .

- Stability : Hydrobromide salts (e.g., target compound and 3-Bromoacetylpyridine hydrobromide) exhibit higher crystallinity and stability than free bases, facilitating purification .

Biological Activity

3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide is a chemical compound characterized by a pyridine ring with bromomethyl and trifluoromethyl substituents. Its molecular formula is C7H6BrF3N, and it has a molecular weight of approximately 225.99 g/mol. This compound is primarily studied for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's biological efficacy. The unique combination of these substituents may lead to distinct reactivity patterns compared to other pyridine derivatives.

Biological Activity Overview

While specific biological activities of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide are not extensively documented, compounds with similar structures have shown promising results in various biological assays. Pyridine derivatives are often explored for their roles as:

- Antimicrobial agents

- Anti-inflammatory substances

- Inhibitors in biochemical pathways

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships (SAR) of similar compounds indicates that modifications to the pyridine ring can significantly affect biological activity. For instance, the introduction of various substituents can lead to changes in binding affinities and potencies against specific biological targets, such as protein kinases involved in cancer signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Similar pyridine derivatives have been evaluated for their antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These studies suggest that structural modifications can enhance antibacterial activity .

- Kinase Inhibition : Compounds structurally related to 3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide have been investigated as inhibitors of mTORC and Pim kinases, which are critical in tumor growth and proliferation. These findings highlight the potential for developing new therapeutic agents targeting cancer.

- Enzyme Interaction Studies : Investigations into how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic roles or toxicological profiles. The trifluoromethyl group may influence interactions by altering binding affinities compared to non-fluorinated analogs.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for preparing 3-(Bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide?

The compound can be synthesized via nucleophilic substitution reactions. For example, bromomethylation of a trifluoromethylpyridine precursor using HBr or a brominating agent (e.g., NBS) under anhydrous conditions. A typical protocol involves refluxing in DMF with potassium carbonate as a base to deprotonate intermediates, followed by purification via column chromatography . Characterization by H/C NMR and mass spectrometry is critical to confirm structure and purity .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions and monitor reaction progress.

- Mass Spectrometry (MS) : For molecular weight validation.

- HPLC : To assess purity (>98% as per typical standards) .

- Melting Point Analysis : To verify consistency with literature values (e.g., >280°C decomposition observed in similar hydrobromide salts) .

Q. What are the solubility and storage recommendations for this compound?

Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF). Store at room temperature (RT) in a desiccator to avoid moisture-induced degradation . Hydrobromide salts are hygroscopic; prolonged exposure to humidity may lead to HBr release .

Advanced Research Questions

Q. How does the position of the bromomethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The bromomethyl group at the 3-position undergoes nucleophilic substitution (e.g., Suzuki couplings) but may face steric hindrance from the adjacent trifluoromethyl group. Computational studies suggest the electron-withdrawing CF group enhances electrophilicity at the bromomethyl site, accelerating SN2 reactions. However, competing elimination pathways can occur at elevated temperatures .

Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?

- Temperature Control : Reactions at 80–110°C in DMF minimize elimination .

- Protecting Groups : Temporarily protecting the pyridine nitrogen with Boc groups reduces undesired coordination with metal catalysts .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve selectivity in coupling reactions .

Q. How can computational modeling predict the bioactivity of derivatives?

QSAR models incorporating electronic parameters (e.g., Hammett constants for CF) and steric descriptors (e.g., Tolman cone angles) can predict binding affinity. For example, trifluoromethyl groups enhance metabolic stability and membrane permeability, making derivatives potential candidates for antibacterial or CNS-targeting drugs .

Q. What role does the trifluoromethyl group play in stabilizing intermediates during synthesis?

The CF group stabilizes negative charges via inductive effects, facilitating deprotonation in base-mediated reactions. This stabilization is critical in SNAr (nucleophilic aromatic substitution) mechanisms, as seen in the synthesis of pyridine-based antibiotics .

Q. How to address discrepancies in reported reaction yields for similar bromomethylpyridines?

Contradictions often arise from:

- Purity of Starting Materials : Impurities in trifluoromethyl precursors (e.g., 2-chloro-3-trifluoromethylpyridine) can reduce yields .

- Workup Methods : Incomplete extraction or residual solvents may skew yield calculations. Reproducing reactions under inert atmospheres (N) and rigorous drying improves consistency .

Q. What safety protocols are critical when handling this compound?

Q. How to optimize catalytic systems for coupling reactions involving this compound?

Screen ligands (e.g., XPhos) and bases (e.g., CsCO) to enhance catalytic efficiency. For example, Pd(OAc) with XPhos in toluene/water mixtures improves Suzuki-Miyaura coupling yields by 20–30% compared to traditional systems .

Methodological Notes

- Contradiction Resolution : Conflicting data on reaction pathways (e.g., SN2 vs. elimination) should be resolved by kinetic studies under varying temperatures and solvent polarities .

- Scale-Up Challenges : Transitioning from lab-scale (mg) to industrial (kg) synthesis requires continuous flow reactors to maintain temperature control and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.